molecular formula C21H25N9O10P2S2 B10862313 (1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Cat. No.: B10862313
M. Wt: 689.6 g/mol
InChI Key: WLJOSWKSRKSLQV-WSTAUDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IACS-8779 is a small-molecule agonist of the stimulator of interferon genes (STING) pathway. It has shown significant potential in activating the STING pathway, leading to robust systemic antitumor responses. This compound has been studied extensively for its ability to stimulate interferon gene activity and exhibit strong systemic antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8779 involves the creation of a cyclic dinucleotide structure. The compound is synthesized through a series of chemical reactions that introduce specific modifications into the nucleobase and ribose sections of the 2’,3’ cyclic dinucleotide structure . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of IACS-8779 is likely to involve large-scale chemical synthesis techniques, ensuring high purity and yield. The compound is typically stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

IACS-8779 primarily undergoes reactions that activate the STING pathway. These reactions involve the binding of the compound to the STING protein, leading to the production of interferon beta and other immune mediators .

Common Reagents and Conditions

The activation of the STING pathway by IACS-8779 involves the use of specific reagents that facilitate the binding of the compound to the STING protein. These reagents and conditions are optimized to ensure maximum activation of the pathway .

Major Products Formed

The major products formed from the reactions involving IACS-8779 are immune mediators such as interferon beta. These products play a crucial role in the compound’s antitumor efficacy .

Mechanism of Action

IACS-8779 exerts its effects by binding to the STING protein, which is a key component of the innate immune response. Upon binding, the compound activates the STING pathway, leading to the production of type I interferons and other immune mediators. This activation enhances the body’s antitumor immune response by increasing T-cell infiltration into tumors and reversing the suppressive phenotype of myeloid-derived suppressor cells .

Properties

Molecular Formula

C21H25N9O10P2S2

Molecular Weight

689.6 g/mol

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C21H25N9O10P2S2/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27)/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?/m1/s1

InChI Key

WLJOSWKSRKSLQV-WSTAUDJESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O

Origin of Product

United States

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